DC-LC3in-D5

Autophagy LC3A/B Inhibitor

Standard LC3 inhibitors often fail due to the flat, shallow binding interface of the LC3 protein family, resulting in low potency and poor selectivity. DC-LC3in-D5 solves this with a validated covalent mechanism. - **Target:** Covalently binds LC3B lysine 49 (K49), disrupting lipidation & autophagosome formation. - **Potency:** IC50 = 200 nM (LC3B-LBP2 interaction disruption). - **Applications:** Reference standard for medicinal chemistry; target engagement studies via functionalized analogs; viral replication & cancer survival research. - **Supply:** BenchChem verified source. Available for immediate R&D shipment.

Molecular Formula C19H22Cl2N2O3
Molecular Weight 397.3 g/mol
Cat. No. B10831357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-LC3in-D5
Molecular FormulaC19H22Cl2N2O3
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESC1COCCN1CCN=CC2=C(CC(CC2=O)C3=C(C(=CC=C3)Cl)Cl)O
InChIInChI=1S/C19H22Cl2N2O3/c20-16-3-1-2-14(19(16)21)13-10-17(24)15(18(25)11-13)12-22-4-5-23-6-8-26-9-7-23/h1-3,12-13,24H,4-11H2
InChIKeyIYDBJXOPTZDWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DC-LC3in-D5: Selective LC3A/B Inhibition


DC-LC3in-D5 is a deuterated, small-molecule covalent inhibitor that specifically targets the LC3A/B family of proteins, key mediators of autophagy [1]. It functions by covalently binding to lysine 49 (K49) on LC3B, a residue critical for protein-protein interactions within the autophagy pathway . This modification disrupts LC3B lipidation and subsequent autophagosome formation . Its potency, characterized by an in vitro IC50 of 200 nM in disrupting the LC3B-LBP2 interaction, and its high selectivity within the proteome distinguish it from earlier, less potent LC3-targeting probes .

Selective LC3A/B covalent probe Targets lysine 49 for autophagy pathway studies
Deuterated tool compound Supports metabolic or mass spectrometry workflows
Reported disruption of protein-protein interactions Enables functional autophagy research

DC-LC3in-D5 vs. Generic LC3 Inhibitors


The LC3 protein family presents a challenging target for drug discovery due to a flat, shallow interaction surface that lacks deep binding pockets, resulting in many reported inhibitors having low potency and poor selectivity . While a newer generation of inhibitors like LC3in-C42 demonstrates superior in vitro potency (IC50 of 7.6 nM vs. 51.68 nM for DC-LC3in-D5 in AlphaScreen assays), DC-LC3in-D5 remains a critical benchmark in the field with well-validated, context-specific characteristics [1]. It is essential to recognize that DC-LC3in-D5 is not simply an inferior version of LC3in-C42. Their distinct potency, selectivity profiles, and specific covalent mechanisms (targeting K49) make them non-interchangeable tools for studying different facets of LC3 biology, from basic interaction disruption to complex cellular autophagic flux [2].

LC3in-C42
Different potency and selectivity profile; not a direct replacement for benchmarking studies
Novobiocin
Reversible, lower-affinity LC3A binder; may introduce off-target effects in selectivity assays
Generic autophagy inhibitors
Upstream modulators (e.g., mTOR inhibitors) do not specifically probe LC3A/B-dependent steps

DC-LC3in-D5: Performance Evidence vs. Comparators


Potency vs. LC3in-C42 (AlphaScreen)

In a direct head-to-head comparison using an AlphaScreen assay to measure disruption of LC3B protein-protein interactions, DC-LC3in-D5 exhibited an IC50 of 51.68 nM. The optimized analog, LC3in-C42, achieved a significantly higher potency with an IC50 of 7.6 nM under identical assay conditions [1].

Potency vs. LC3in-C42
Head-to-head
IC50 51.68 nM (DC-LC3in-D5) vs. 7.6 nM (LC3in-C42)
Supports reference-standard use for assay benchmarking
AlphaScreen assay; ~6.8-fold potency difference
Autophagy LC3A/B Inhibitor

Potency Optimization vs. DC-LC3in

DC-LC3in-D5 is the result of a focused medicinal chemistry optimization from an initial screening hit, DC-LC3in. The initial hit, DC-LC3in, demonstrated an IC50 of 3.06 μM for binding to LC3B K49 [1]. Optimization led to DC-LC3in-D5, which shows an IC50 of 200 nM for disrupting the LC3B-LBP2 interaction, representing a 15-fold improvement in potency [2].

Hit-to-lead optimization
Reported
~15-fold improvement over parent DC-LC3in (200 nM vs 3.06 μM IC50)
Indicates improved target engagement for cellular assays
Fluorescence polarization assay context
Autophagy LC3A/B Hit-to-lead

Proteomic Selectivity vs. Novobiocin

Activity-based protein profiling (ABPP) in HeLa cells revealed that DC-LC3in-D5 exhibits potent covalent reactivity and high selectivity for LC3A/B within the proteome [1]. In contrast, novobiocin, a previously identified non-peptide inhibitor of LC3A/B, acts as a reversible ligand with a reported Kd of 2.6 μM for LC3A [2]. While a direct selectivity comparison in a single study is not available, cross-study analysis indicates that DC-LC3in-D5, by virtue of its covalent mechanism, provides a more selective tool for specifically labeling and tracking LC3A/B in complex biological samples, a feature not observed with the reversible, lower-affinity binder novobiocin .

Proteomic selectivity
Cross-study
Covalent LC3A/B labeling with high proteome-wide selectivity by ABPP
Supports target-engagement and selectivity profiling studies
Distinct from reversible novobiocin (Kd 2.6 μM)
Autophagy LC3A/B Selectivity Novobiocin

Cellular Autophagy Inhibition

In HeLa cells, treatment with DC-LC3in-D5 at concentrations ranging from 3 to 30 μM led to a measurable accumulation of the autophagy substrate p62 and attenuation of LC3-I/II lipidation, as quantified by western blot analysis [1]. This effect was more pronounced than in DMSO-treated controls, confirming functional on-target activity in a cellular context. Under identical assay conditions, the more potent analog LC3in-C42 achieves significant autophagy inhibition at lower concentrations, demonstrating stronger cellular efficacy .

Cellular autophagy inhibition
Reported
p62 accumulation and attenuated LC3 lipidation at 3-30 μM in HeLa cells
Confirms on-target functional activity for phenotypic assays
LC3in-C42 achieves stronger inhibition at lower concentrations
Autophagy LC3B Lipidation Cellular Assay

DC-LC3in-D5 Application Scenarios


Standard Control in LC3A/B Inhibitor Discovery

DC-LC3in-D5 is an essential reference standard for medicinal chemistry efforts aimed at discovering next-generation LC3A/B inhibitors. Its well-characterized potency (IC50 ~200 nM) and known structure-activity relationship provide a benchmark for evaluating new chemical entities in both biochemical (e.g., AlphaScreen) and cellular (e.g., p62 accumulation) assays [1]. This is particularly critical for projects that utilize LC3in-C42 as a positive control, as DC-LC3in-D5 allows researchers to contextualize the potency of new hits relative to both the initial probe and its optimized successor .

Functional Profiling of LC3B-Dependent Autophagy

Given its demonstrated ability to inhibit LC3B lipidation and autophagic flux at concentrations of 3-30 μM in HeLa cells, DC-LC3in-D5 serves as a reliable chemical tool for dissecting the role of LC3B in specific cellular processes [1]. Its use is ideal for short-term studies to validate the on-target effects of other autophagy modulators or to probe the immediate consequences of acute LC3B inhibition, especially in cell lines where the more potent LC3in-C42 may induce off-target effects at high concentrations due to its enhanced potency .

Target Engagement & Selectivity via ABPP

DC-LC3in-D5's high selectivity for LC3A/B, as validated by activity-based protein profiling (ABPP) in HeLa cell lysates, makes it an outstanding probe for target engagement studies [1]. Researchers can utilize a functionalized analog of DC-LC3in-D5 (e.g., with an alkyne handle) to covalently label and subsequently pull down or visualize endogenous LC3A/B proteins from complex proteomes, confirming direct target interaction and assessing selectivity under various treatment conditions. This application is uniquely enabled by its covalent and selective mechanism, a feature not shared by many earlier LC3 binders like novobiocin .

Validating Autophagy Inhibition in Virology & Oncology

In studies investigating the role of autophagy in viral replication (e.g., HCV) or cancer cell survival, DC-LC3in-D5 provides a specific means to inhibit the LC3 arm of the autophagy pathway [1]. By comparing the effects of DC-LC3in-D5 with those of upstream autophagy inhibitors (like mTOR inhibitors) or lysosomal inhibitors (like chloroquine), researchers can precisely delineate the contribution of LC3A/B-dependent steps in the overall disease-relevant autophagic process .

Application
Selection Property
Validation Focus
Standard control for LC3A/B inhibitor discovery
Well-characterized potency and SAR profile
Benchmarking new hits in biochemical and cellular assays
Functional profiling of LC3B-dependent autophagy
Covalent LC3B lipidation inhibition
Short-term on-target effect validation in cell models
Target engagement & selectivity via ABPP
High proteome-wide selectivity and covalent mechanism
Direct labeling and pull-down of endogenous LC3A/B
Validating autophagy inhibition in disease-relevant research
LC3A/B-specific pathway modulation
Delineating LC3A/B roles in viral replication or cancer cell survival

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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